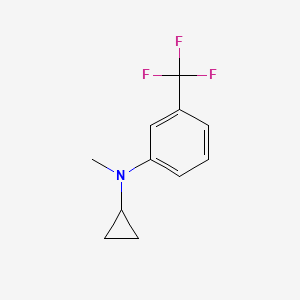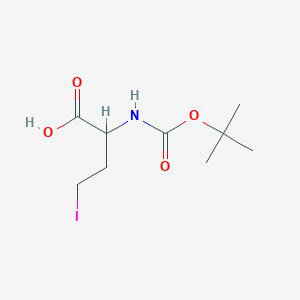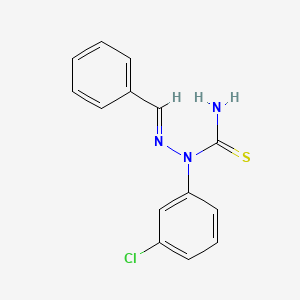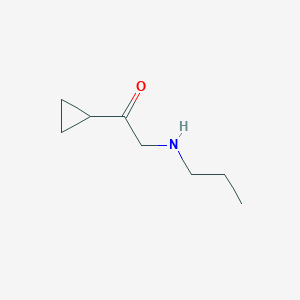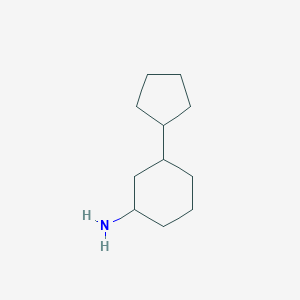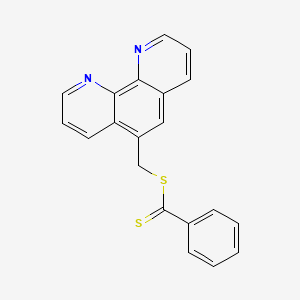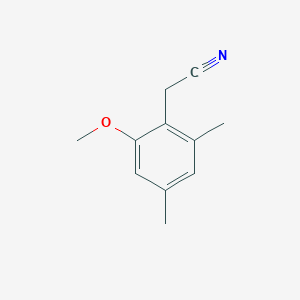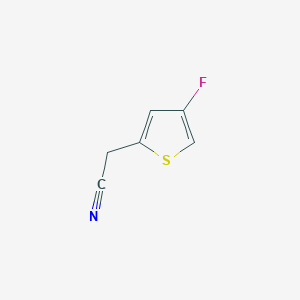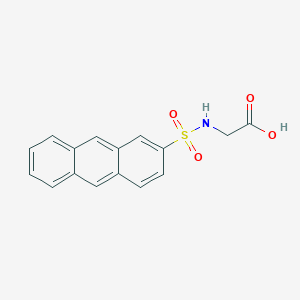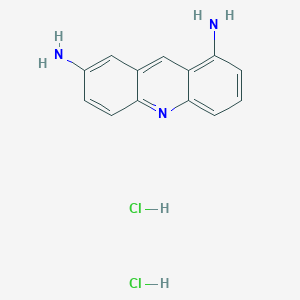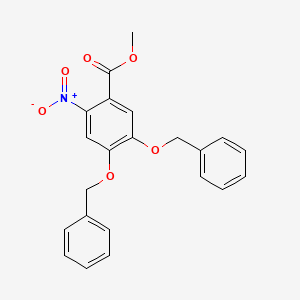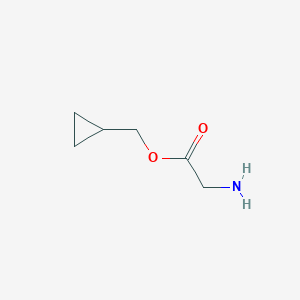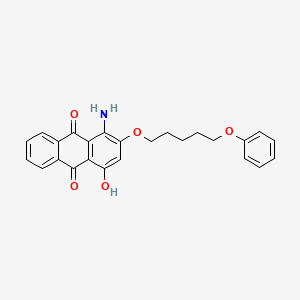
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and phenoxypentyl groups. These substitutions confer unique chemical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with anthracene-9,10-dione as the core structure.
Stepwise Substitution:
Industrial Production Methods: Industrial synthesis may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvent) are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming quinones and nitroso derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonic acids, and various nucleophiles.
Major Products:
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the reagents used.
Chemistry:
Dye Synthesis: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, providing a tool for biochemical studies.
Medicine:
Anticancer Research: Its ability to intercalate with DNA makes it a potential candidate for anticancer drugs.
Antioxidant Properties: The compound’s antioxidant activity is being explored for therapeutic applications.
Industry:
Textile Industry: Used in the dyeing process due to its stable color properties.
Paper Industry: Acts as a bleaching agent in paper production.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action includes:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular context.
Comparison with Similar Compounds
Anthraquinone: The parent compound, lacking the amino, hydroxy, and phenoxypentyl groups.
1-Amino-4-hydroxyanthraquinone: Similar but lacks the phenoxypentyl group.
2-Phenoxyanthraquinone: Similar but lacks the amino and hydroxy groups.
Uniqueness: 1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The phenoxypentyl group, in particular, enhances its solubility and interaction with biological targets, setting it apart from simpler anthraquinone derivatives.
Properties
CAS No. |
61625-06-7 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(5-phenoxypentoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c26-23-20(31-14-8-2-7-13-30-16-9-3-1-4-10-16)15-19(27)21-22(23)25(29)18-12-6-5-11-17(18)24(21)28/h1,3-6,9-12,15,27H,2,7-8,13-14,26H2 |
InChI Key |
ZNAJELVUEAXRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


